tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-pyridine hybrid compound featuring a tert-butyl carboxylate group and a substituted pyridine ring. The pyridine moiety is functionalized with a methyl group at position 5 and a methylamino group at position 6, while the pyrrolidine ring is linked to the pyridine at position 3.
The tert-butyl carboxylate group serves as a common protecting group for amines, offering acid-labile stability for synthetic manipulations. The methylamino substituent enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar analogs. The molecular formula is C16H25N3O2 (calculated molecular weight: 291.4 g/mol), distinguishing it from bulkier halogenated derivatives.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
YNRKOYJQASBEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The tert-butyl group is often introduced via tert-butyl esters, and the methylamino group is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate
The tert-butyl group serves as a protecting group for the pyrrolidine nitrogen. Its removal is critical for generating free amine intermediates.
Mechanistic Insight : The Boc group undergoes acid-catalyzed cleavage via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .
Methylamino Group Reactions
The methylamino substituent on the pyridine ring participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 6 hr | Quaternary ammonium salt formation | Enhanced water solubility | |
| Acylation | AcCl, Et₃N, THF, 0°C → RT, 12 hr | N-acetyl derivative | Pharmacokinetic optimization |
Key Finding : Alkylation improves cationic character, potentially enhancing blood-brain barrier penetration .
Pyridine Ring Functionalization
The pyridine ring undergoes electrophilic substitution and coordination:
| Reaction | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 4-Nitro-pyridine derivative | Moderate | |
| Metal coordination | Pd(OAc)₂, DMSO, 80°C, 24 hr | Palladium complex for catalysis | High |
Ring-Opening Reactions
Controlled ring-opening enables access to linear intermediates:
| Reagent System | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | 60°C, 8 hr | Succinimide derivative | Oxidative cleavage | |
| LiAlH₄, THF | Reflux, 12 hr | Reduced pyrrolidine (secondary alcohol) | Stereochemistry preserved |
Cross-Coupling Reactions
The pyrrolidine nitrogen facilitates palladium-catalyzed couplings:
| Coupling Type | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-pyrrolidine hybrids | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated derivatives | 82% |
Comparative Reactivity Table
| Reaction | Optimal Catalyst/Reagent | Temperature (°C) | Time (hr) | Yield Range | Selectivity |
|---|---|---|---|---|---|
| Boc Deprotection | TFA/DCM | 25 | 2–4 | 85–92% | High |
| Pyridine Nitration | HNO₃/H₂SO₄ | 0 | 2 | 60–65% | Moderate |
| Suzuki Coupling | Pd(PPh₃)₄ | 100 | 12 | 75–78% | High |
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming methylamine and CO₂.
-
Photoreactivity : UV exposure (254 nm) induces pyridine ring dimerization in solution.
-
Competitive Pathways : Acylation of the pyrrolidine nitrogen may occur if Boc deprotection is incomplete .
Industrial-Scale Considerations
| Parameter | Lab-Scale Optimization | Pilot-Scale Challenges |
|---|---|---|
| Boc Deprotection | TFA (cost-effective) | Corrosion-resistant equipment needed |
| Catalyst Recovery | Pd leaching <1 ppm | Requires specialized filtration |
| Purification | Column chromatography | Switch to crystallization for cost |
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for research in several therapeutic areas:
Neuroprotective Effects
Research suggests that tert-butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's disease.
Mechanisms of Action :
- Inhibition of Enzymes : The compound has shown the ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathogenesis of Alzheimer's disease, where their inhibition may reduce amyloid beta peptide aggregation.
Data Table: Neuroprotective Activity
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability (Aβ exposure) | MTT Assay | 62.98% viability at 100 μM |
Antioxidant Properties
The compound has demonstrated potential antioxidant effects by reducing oxidative stress markers in cellular models.
Data Table: Antioxidant Activity
| Activity | Measurement Method | Result |
|---|---|---|
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A series of in vitro experiments have evaluated the protective effects of this compound on neuronal cells exposed to amyloid beta peptides. Results indicated a significant increase in cell viability compared to control groups, supporting its role as a neuroprotective agent.
In Vivo Studies
In animal models, particularly using scopolamine-induced cognitive decline in rats, the compound was assessed for its effects on memory and oxidative stress levels. While it showed promise in reducing markers of oxidative stress, the cognitive improvements were not statistically significant when compared to established treatments like galantamine.
Synthesis and Retrosynthesis
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production routes.
Feasible Synthetic Routes
Utilizing modern synthetic techniques, researchers can develop streamlined pathways for producing this compound with high efficiency and minimal byproducts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include pyrrolidine-pyridine derivatives with variations in pyridine substituents, functional groups, and molecular weight. Below is a comparative analysis:
Key Findings:
Substituent Effects: Halogens (Br, Cl, I): Increase molecular weight and lipophilicity (e.g., 462.7 g/mol for the chloro-iodo derivative) . These groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce aqueous solubility. Methylamino vs. Silyl Ethers: Compounds like the tert-butyldimethylsilyloxy derivative exhibit superior stability under basic conditions but require HF or fluoride for deprotection .
Physicochemical Properties :
- The target compound’s lower molecular weight (291.4 g/mol) and hydrogen-bonding groups suggest better solubility in polar solvents than halogenated analogs.
- Halogenated derivatives (e.g., bromo-methoxy compound, 399.3 g/mol) are more lipophilic, favoring membrane permeability but complicating purification .
Synthetic Utility :
- The tert-butyl carboxylate in the target compound allows for easy deprotection under acidic conditions, whereas silyl ethers require specialized reagents .
- Bromo and iodo substituents in analogs enable functionalization via metal-catalyzed reactions, broadening their applicability in medicinal chemistry .
Research Implications
- Drug Design: The methylamino group in the target compound may enhance interactions with biological targets (e.g., kinases) compared to non-polar substituents.
- Material Science : Halogenated derivatives could serve as intermediates in synthesizing fluorescent tags or ligands for catalysis.
- Solubility Optimization: The balance between hydrogen-bonding (methylamino) and lipophilic (tert-butyl) groups in the target compound makes it a versatile scaffold for pharmacokinetic tuning.
Biological Activity
tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that exhibits potential biological activities relevant to medicinal chemistry. With a molecular formula of CHNO and a molecular weight of approximately 291.39 g/mol, this compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a pyridine derivative. Understanding its biological activity is crucial for exploring its therapeutic potential.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity: Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties for this compound .
- Neuroactive Properties: The presence of the methylamino group may enhance interaction with neurotransmitter receptors, indicating possible applications in treating neurological disorders.
- Cytotoxicity: Initial findings suggest that this compound could have cytotoxic effects on various cancer cell lines, warranting further investigation into its anticancer potential .
Pharmacological Studies
Research has focused on the pharmacological implications of this compound through various assays:
- Binding Affinity Studies: Investigations into the binding affinity with neurotransmitter receptors and other biological targets are crucial for understanding its mechanism of action. Early results indicate promising interactions with serotonin and dopamine receptors.
- Toxicology Assessments: Safety profiles are being evaluated to determine the therapeutic window and potential side effects associated with this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 2-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylate | CHBrNO | Contains bromine, potentially enhancing reactivity. |
| tert-Butyl 3-(5-bromo-pyridin-2-yloxy)methyl-pyrrolidine-1-carboxylate | CHBrNO | Features an ether linkage, affecting solubility. |
| tert-Butyl 2-(4-methylpyridin-3-yloxy)methyl-pyrrolidine | CHNO | Lacks the methylamino group, altering biological activity. |
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Antibacterial Properties : A study on derivatives of pyrrolidine showed significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, indicating that modifications in the structure can lead to enhanced efficacy against resistant strains .
- Cytotoxic Effects : Research on thiazole-integrated pyrrolidines demonstrated promising anticancer activity across multiple cell lines, suggesting that similar structural motifs could lead to effective therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
